molecular formula C11H10O3 B1666149 Avenalumic acid CAS No. 135754-92-6

Avenalumic acid

Cat. No. B1666149
CAS RN: 135754-92-6
M. Wt: 190.19 g/mol
InChI Key: CYYTUYSFBHDJRH-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avenalumic acid is a biochemical and a phenolic acid extracted from oat groats and hulls . It has a molecular formula of C11H10O3 .


Synthesis Analysis

The biosynthetic gene cluster of avenalumic acid (ava cluster) has been identified and its entire biosynthetic pathway has been revealed . This has resulted in the discovery of a diazotization-dependent deamination pathway . The ava cluster-related biosynthetic gene cluster in Kutzneria albida (cma cluster) is responsible for p-coumaric acid biosynthesis .


Molecular Structure Analysis

Avenalumic acid has a molecular formula of C11H10O3, an average mass of 190.195 Da, and a Monoisotopic mass of 190.062988 Da .


Chemical Reactions Analysis

The ava cluster is involved in the initial reaction in polyketide synthesis . The ATP-dependent diazotase CmaA6 catalyzes the diazotization of both 3-aminocoumaric acid and 3-aminoavenalumic acid using nitrous acid in vitro .


Physical And Chemical Properties Analysis

Avenalumic acid has a density of 1.3±0.1 g/cm3, a boiling point of 414.3±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 70.3±3.0 kJ/mol, a flash point of 218.5±20.5 °C, and an index of refraction of 1.653 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Avenalumic Acid in Oat Products

Avenalumic acid, derived from avenanthramides found in oats, has been studied for its bioactivities, including anti-inflammatory effects and induction of apoptosis. A high-performance liquid chromatography (HPLC) method was optimized to analyze avenalumic acid in various oat products. This research contributes to understanding the dietary intake and potential health benefits of avenalumic acid through oat consumption (Pridal, Böttger, & Ross, 2018).

Biosynthesis of Avenalumic Acid in Bacteria

The biosynthesis of avenalumic acid involves the substitution of an aromatic amino group for hydride by nitrous acid-dependent diazotization. This process was studied in Streptomyces sp., revealing an unprecedented pathway for amino group removal via diazotization, which may have implications for natural product synthesis and bioengineering (Kawai et al., 2022).

Synthesis of Avenalumic Carboxamide Derivatives

Innovative approaches in the synthesis of avenalumic carboxamide derivatives were explored, utilizing natural by-products like rice bran. This research provides insights into the development of diverse avenalumic derivatives with potential applications in various fields (Bazin et al., 2008).

properties

IUPAC Name

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYTUYSFBHDJRH-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233110
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avenalumic acid

CAS RN

135754-92-6
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135754-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenalumic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENALUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Avenalumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenalumic acid
Reactant of Route 2
Reactant of Route 2
Avenalumic acid
Reactant of Route 3
Reactant of Route 3
Avenalumic acid
Reactant of Route 4
Avenalumic acid
Reactant of Route 5
Avenalumic acid
Reactant of Route 6
Avenalumic acid

Q & A

Q1: What is avenalumic acid and where is it found?

A1: Avenalumic acid is a naturally occurring phenolic acid found in oat (Avena sativa L.) groats and hulls. [, ] It belongs to the hydroxycinnamic acid family, similar to p-coumaric acid, ferulic acid, and caffeic acid. [] Avenalumic acid exists as conjugates, primarily linked to orthoaminobenzoic acids. []

Q2: How is avenalumic acid biosynthesized?

A2: Research suggests two possible biosynthetic pathways for avenalumic acid in microorganisms, both involving a diazotization-dependent deamination process:

  • Pathway 1: Utilizes a gene cluster related to avenalumic acid biosynthesis found in Kutzneria albida (cma cluster). This pathway involves the enzyme CmaA6, an ATP-dependent diazotase, which catalyzes the diazotization of 3-aminocoumaric acid using nitrous acid. []
  • Pathway 2: Identified in Streptomyces sp. RI-77, this pathway involves the conversion of 3-aminoavenalumic acid (3-AAA) to avenalumic acid. AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid, and AvaA7 subsequently substitutes the diazo group for hydride, yielding avenalumic acid. []

Q3: What is the molecular structure of avenalumic acid?

A3: Avenalumic acid is a penta-2,4-dienoic acid derivative. Its full chemical name is 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid. [] While the exact isomeric configuration found naturally is not definitively established, studies suggest a predominance of the 2-E,4-E isomer. []

Q4: Are there any analytical methods to detect and quantify avenalumic acid?

A4: While specific details on dedicated analytical methods are limited in the provided research, avenalumic acid's structure allows for detection and characterization using techniques common for phenolic compounds. These include:

  • Chromatographic techniques: such as High-Performance Liquid Chromatography (HPLC) [] and Sephadex LH-20 column chromatography [] can separate avenalumic acid from other compounds in oat extracts.
  • Spectroscopic methods: such as Ultraviolet-visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can confirm its identity and provide structural information. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.